N(sup 1),N(sup 1)-Diethyl-N(sup 4)-(2,4-dimethyl-6-quinolinyl)-1,4-pentanediamine

Description

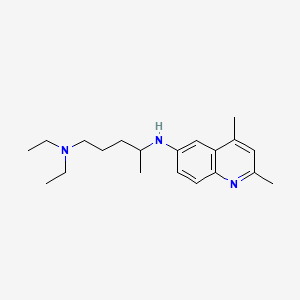

N(sup 1),N(sup 1)-Diethyl-N(sup 4)-(2,4-dimethyl-6-quinolinyl)-1,4-pentanediamine (CID 3069067) is a quinoline-derived compound with a molecular formula of C₂₀H₃₁N₃ and a molecular weight of 313.48 g/mol. Its structure features a pentanediamine backbone substituted with diethylamine groups at the N¹ positions and a 2,4-dimethylquinolin-6-yl moiety at the N⁴ position. Key physicochemical properties include:

- SMILES:

CCN(CC)CCCC(C)NC1=CC2=C(C=C1)N=C(C=C2C)C - Predicted Collision Cross Section (CCS): 180.9 Ų for the [M+H]⁺ adduct .

The compound’s structural uniqueness lies in its combination of a flexible pentanediamine chain and a rigid quinoline core with methyl substituents, which may influence its pharmacokinetic and pharmacodynamic profiles.

Properties

CAS No. |

84264-44-8 |

|---|---|

Molecular Formula |

C20H31N3 |

Molecular Weight |

313.5 g/mol |

IUPAC Name |

4-N-(2,4-dimethylquinolin-6-yl)-1-N,1-N-diethylpentane-1,4-diamine |

InChI |

InChI=1S/C20H31N3/c1-6-23(7-2)12-8-9-16(4)21-18-10-11-20-19(14-18)15(3)13-17(5)22-20/h10-11,13-14,16,21H,6-9,12H2,1-5H3 |

InChI Key |

IRHRHJCFLJYRFS-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCCC(C)NC1=CC2=C(C=C1)N=C(C=C2C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N(sup 1),N(sup 1)-Diethyl-N(sup 4)-(2,4-dimethyl-6-quinolinyl)-1,4-pentanediamine typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the diethylamino and pentanediamine groups. Common reagents used in these reactions include alkyl halides, amines, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N(sup 1),N(sup 1)-Diethyl-N(sup 4)-(2,4-dimethyl-6-quinolinyl)-1,4-pentanediamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can modify the quinoline ring or the amino groups.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce halogenated quinoline derivatives.

Scientific Research Applications

Chemistry: In chemistry, N(sup 1),N(sup 1)-Diethyl-N(sup 4)-(2,4-dimethyl-6-quinolinyl)-1,4-pentanediamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: The compound’s biological activity makes it a candidate for research in drug discovery and development. It may exhibit antimicrobial, antiviral, or anticancer properties, making it valuable for studying potential therapeutic agents.

Medicine: In medicine, derivatives of this compound could be investigated for their pharmacological effects. Researchers may explore its potential as a treatment for various diseases, including infections and cancers.

Industry: Industrially, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its applications in materials science can lead to innovations in electronics and photonics.

Mechanism of Action

The mechanism of action of N(sup 1),N(sup 1)-Diethyl-N(sup 4)-(2,4-dimethyl-6-quinolinyl)-1,4-pentanediamine involves its interaction with molecular targets in biological systems. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

N⁴-(5,8-Dimethoxy-3,4-dimethylquinolin-6-yl)-N¹,N¹-diethylpentane-1,4-diamine

- Molecular Formula : C₂₂H₃₅N₃O₂

- Molecular Weight : 373.53 g/mol

- Key Differences: Two methoxy groups (5- and 8-positions) and additional methyl groups (3- and 4-positions) on the quinoline ring.

N¹,N¹-Diethyl-N⁴-(6-methoxy-8-quinolyl)-1,4-pentanediamine (Pamaquine)

- Molecular Formula : C₁₉H₂₉N₃O

- Molecular Weight : 315.45 g/mol

- Key Differences: Methoxy group at the 6-position of the quinoline ring. Historically used as an antimalarial, but with higher toxicity than chloroquine. The absence of methyl groups at the 2- and 4-positions may reduce steric hindrance, altering target binding .

Chloroquine

- Molecular Formula : C₁₈H₂₆ClN₃

- Molecular Weight : 319.87 g/mol

- Key Differences: Chlorine substituent at the 7-position of the quinoline ring. Shorter diethylaminoethyl side chain. Mechanism: Inhibits hemozoin formation in malaria parasites. The target compound’s methyl groups may confer distinct electronic or steric effects compared to chlorine .

Structural Analogues with Varied Side Chains

N,N’-Bis(chloroacetyl)-1,3-pentanediamine

- Molecular Formula : C₉H₁₆Cl₂N₂O₂

- Relevance: Demonstrates the impact of side-chain functionalization (chloroacetyl groups) on polymerization behavior. The target compound’s diethylamino groups may similarly influence its conformational flexibility and intermolecular interactions .

N⁴-(2-Chloro-7-methoxy-9-acridinyl)-N¹,N¹-diethyl-1,4-pentanediamine

- Molecular Formula : C₂₃H₂₉ClN₄O

- Key Differences: Acridinyl core instead of quinoline. Chlorine and methoxy substituents alter π-π stacking and hydrogen-bonding capabilities compared to the dimethylquinoline moiety in the target compound .

Physicochemical Property Comparison

Biological Activity

N(sup 1),N(sup 1)-Diethyl-N(sup 4)-(2,4-dimethyl-6-quinolinyl)-1,4-pentanediamine, commonly referred to as compound 84264-44-8, is a synthetic molecule belonging to the class of quinoline derivatives. Its unique structure combines a quinoline moiety with a pentanediamine backbone, suggesting potential biological activities that warrant investigation. This article focuses on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHN

- Molecular Weight : 313.48 g/mol

- CAS Number : 84264-44-8

- LogP : 4.847 (indicating lipophilicity)

- Density : 1.016 g/cm³

- Boiling Point : 465.4°C at 760 mmHg

- Flash Point : 235.2°C

Biological Activity Overview

The biological activity of this compound has been explored in various studies, primarily focusing on its potential as an anticancer agent and its effects on cellular mechanisms.

Anticancer Properties

Recent studies have indicated that quinoline derivatives exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Specifically, it targets pathways involved in cell survival and proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Human Lung Adenocarcinoma | 12.5 | Induction of apoptosis via caspase activation |

| Breast Cancer (MCF7) | 15.0 | Cell cycle arrest at G2/M phase |

| Colon Cancer (HCT116) | 10.0 | Inhibition of PI3K/Akt signaling pathway |

Neuroprotective Effects

Additionally, the compound has been evaluated for its neuroprotective effects:

- Neuroprotection in vitro : Studies suggest that this compound can protect neuronal cells from oxidative stress-induced damage.

Antimicrobial Activity

There is emerging evidence indicating antimicrobial properties against certain bacterial strains:

- Bacterial Strains Tested : The compound demonstrated activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported at concentrations lower than traditional antibiotics.

Case Studies and Research Findings

Several key studies highlight the biological activity of this compound:

-

Study on Lung Cancer Cells :

- A study published in Cancer Research demonstrated that the compound significantly reduces viability in lung adenocarcinoma cells through apoptosis induction mechanisms.

-

Neuroprotective Study :

- Research published in Neuroscience Letters indicated that treatment with this compound reduced neuronal cell death in models of oxidative stress, suggesting potential for treating neurodegenerative diseases.

-

Antimicrobial Efficacy :

- A recent investigation published in Journal of Antimicrobial Chemotherapy reported that the compound exhibited significant antibacterial activity against multi-drug resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.